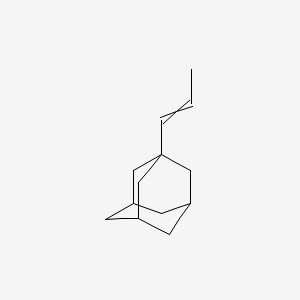

trans-1-(1-Adamantyl)propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

trans-1-(1-Adamantyl)propeno: es un compuesto orgánico caracterizado por la presencia de un grupo adamantano unido a un grupo propeno. El adamantano es una estructura diamantinoide altamente estable conocida por su rigidez y su marco tridimensional único.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

Hidrogenación y deshidratación: Un método implica la hidrogenación de cetonas adamantílicas seguida de deshidratación para producir trans-1-(1-Adamantyl)propeno..

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para el trans-1-(1-Adamantyl)propeno no están ampliamente documentados, los principios generales de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción y el uso de catalizadores eficientes, serían aplicables.

Análisis De Reacciones Químicas

Tipos de reacciones:

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, trióxido de cromo.

Reducción: Gas hidrógeno, catalizador de paladio.

Sustitución: Bromo, cloro.

Productos principales:

Oxidación: Alcoholes, cetonas.

Reducción: Hidrocarburos saturados.

Sustitución: Derivados halogenados.

Aplicaciones Científicas De Investigación

Química:

Síntesis orgánica: El trans-1-(1-Adamantyl)propeno sirve como un bloque de construcción para sintetizar moléculas más complejas, incluidos fármacos y polímeros..

Biología y medicina:

Desarrollo de fármacos: El grupo adamantano es conocido por sus propiedades antivirales, y los derivados del trans-1-(1-Adamantyl)propeno se están explorando para posibles aplicaciones terapéuticas..

Industria:

Mecanismo De Acción

El mecanismo por el cual el trans-1-(1-Adamantyl)propeno ejerce sus efectos se debe principalmente a sus interacciones con los objetivos moleculares, como enzimas o receptores. El grupo adamantano puede mejorar la afinidad de unión y la estabilidad del compuesto, convirtiéndolo en un andamiaje valioso en el diseño de fármacos. . Las vías involucradas a menudo incluyen la inhibición de la replicación viral o la modulación de la actividad del receptor. .

Comparación Con Compuestos Similares

Compuestos similares:

Ácido 1-Adamantílacetico: Conocido por su uso en síntesis orgánica y posibles aplicaciones terapéuticas..

1,3-Dehidroadamantano: Un intermedio altamente reactivo utilizado en la síntesis de diversos derivados funcionales de adamantano..

4,9-Divinildiadamantano: Utilizado en química de polímeros y ciencia de materiales por sus propiedades estructurales únicas..

Singularidad: El trans-1-(1-Adamantyl)propeno destaca por su configuración estructural específica, que combina la estabilidad del núcleo adamantano con la reactividad del grupo propeno. Esta combinación única permite aplicaciones versátiles tanto en química sintética como aplicada. .

Propiedades

IUPAC Name |

1-prop-1-enyladamantane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20/c1-2-3-13-7-10-4-11(8-13)6-12(5-10)9-13/h2-3,10-12H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJONNQZAPZNSNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzyl(methyl)amino)-2-oxoethyl benzo[d]thiazole-6-carboxylate](/img/structure/B12515241.png)

![2-(Benzo[d]oxazol-2-yl)-5-iodophenol](/img/structure/B12515245.png)

![Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-](/img/structure/B12515261.png)

![7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12515280.png)

![2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12515284.png)

![(1R,2S,5S)-3-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12515306.png)

![tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12515318.png)

![1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12515327.png)

![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)